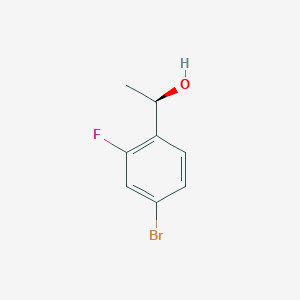

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

概要

説明

“(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H8BrFO . It is also known as Benzenemethanol, 4-bromo-2-fluoro-α-methyl-, (αR)- .

Molecular Structure Analysis

The molecular structure of “(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol” consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an ethanol group . The InChI code for this compound is 1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1 .Physical And Chemical Properties Analysis

“(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol” has a molecular weight of 219.05 . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .科学的研究の応用

Synthetic Applications and Catalytic Processes

The compound (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol serves as a versatile intermediate in organic synthesis, especially in the development of complex molecular architectures. For instance, it plays a crucial role in the synthesis of γ-substituted vinylidene complexes through electrophilic aromatic substitution facilitated by dicationic alkenylcarbyne complexes. These processes are instrumental in creating bicyclic carbene complexes, showcasing the compound's utility in constructing chroman-2-ylidene derivatives (Bustelo et al., 2007).

Catalysis and Chemical Transformations

The compound also finds application in catalysis, particularly in reactions involving ruthenium complexes. A study demonstrates the preparation of 16-electron bromo or iodo complexes of ruthenium(II) through reactions that exploit the compound's reactivity, contributing significantly to advancements in catalytic processes and the synthesis of complex molecular systems (Barthazy et al., 2001).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, the compound is a key precursor in the synthesis of polymers with controlled molecular architecture. It enables the convergent growth approach to dendritic macromolecules, offering precise control over the periphery of the molecule and facilitating the creation of hyperbranched macromolecules with specific functional groups (Hawker & Fréchet, 1990).

Enantioselective Synthesis

Furthermore, the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, which is closely related to the compound , highlights its importance in the synthesis of intermediates for drugs with potential applications in treating various diseases, including HIV and Alzheimer's. This synthesis employs bioreduction and optimization processes, underscoring the compound's role in developing chirally pure pharmaceutical intermediates (ChemChemTech, 2022).

Photophysical Properties

Research on molecules with isolated phenyl rings, including those related to (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol, indicates significant photophysical properties. Such molecules are studied for their emission spectra and solid-state quantum yields, contributing to the understanding of intramolecular interactions and their potential applications in designing new fluorophores (Zhang et al., 2017).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

将来の方向性

As for the future directions of “(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol”, it’s hard to predict without specific context. This compound could potentially be used in various chemical reactions or serve as a building block in the synthesis of more complex molecules. Its use would largely depend on the needs of the scientific research or industrial processes .

特性

IUPAC Name |

(1R)-1-(4-bromo-2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASZUNQDCHMJEP-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol](/img/structure/B1525975.png)

![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B1525987.png)

![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)